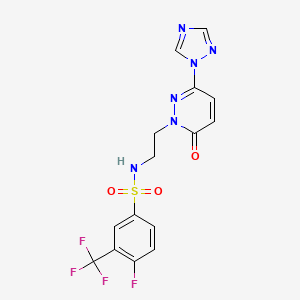

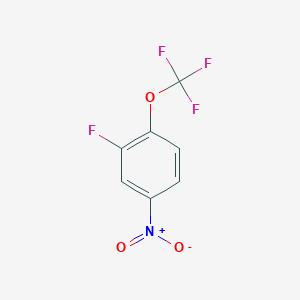

![molecular formula C18H18N2O4 B2714705 [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 1281154-16-2](/img/structure/B2714705.png)

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a prop-2-yn-1-yl group, which is a carbon chain with a triple bond . The compound also contains a 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate group, which is a type of isoindole with additional functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be formed through a cyclization reaction . The prop-2-yn-1-yl group could be introduced through a reaction with propargyl bromide .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrolidine ring would introduce some rigidity into the structure, while the prop-2-yn-1-yl group would likely be linear due to the triple bond .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrrolidine ring could undergo reactions at the nitrogen atom . The triple bond in the prop-2-yn-1-yl group could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the pyrrolidine ring and the prop-2-yn-1-yl group could make the compound somewhat polar . The compound is likely to be a solid at room temperature .Scientific Research Applications

Organocatalytic Synthesis

The compound's derivatives are used in organocatalytic synthesis to produce spiro[pyrrolidin-3,3'-oxindoles], which are known for their significant biological activities. An enantioselective method enables the rapid synthesis of these derivatives with high enantiopurity and structural diversity. This approach leverages asymmetric catalytic three-component 1,3-dipolar cycloaddition, yielding spirooxindole derivatives with excellent stereoselectivities and unusual regiochemistry, underlining its potential in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Antimicrobial Activity

Research into polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which can be synthesized through a cyclization reaction involving the compound, has shown promising antimicrobial activity. These derivatives exhibit interesting antibacterial properties, especially against A. baumannii and M. tuberculosis strains, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).

Synthesis of Highly Functionalized Tetrahydropyridines

The compound plays a role in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates through [4 + 2] annulation with N-tosylimines. This process involves using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, demonstrating complete regioselectivity and excellent yields, which is crucial for the expansion of reaction scope in organic synthesis (Zhu et al., 2003).

Scaffold for Functionalized Isoxazoles

The compound provides a convenient scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This synthesis pathway underscores the versatility of the compound in generating complex molecular architectures crucial for drug discovery and development (Ruano et al., 2005).

Polymerization Applications

In the field of polymer science, the compound is utilized in the synthesis of living α,ω-bis(t-chloro)polyisobutylene through isobutylene polymerization. This showcases its role in the preparation of linear polymers with defined end-groups, highlighting its utility in material science and engineering (Pratap et al., 1992).

Future Directions

properties

IUPAC Name |

(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-8-20-9-4-5-13(20)11-24-18(23)12-6-7-14-15(10-12)17(22)19(2)16(14)21/h1,6-7,10,13H,4-5,8-9,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLIOLZSTYPRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC3CCCN3CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

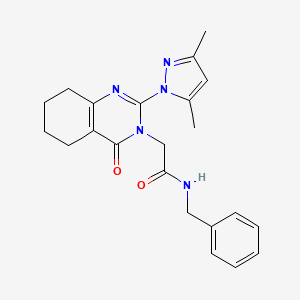

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714622.png)

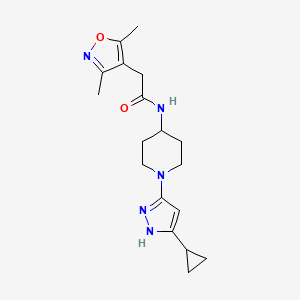

![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)

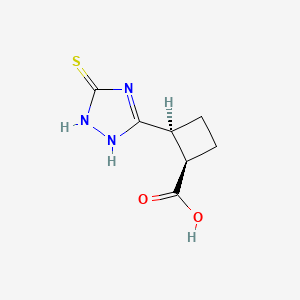

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)

![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2714645.png)